N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide
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Overview
Description
N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a pyridazinone moiety, and a methoxyphenyl group, making it a subject of interest for researchers in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of a suitable precursor to form the 3,5-dimethyl-1H-pyrazole ring. This can be achieved through the reaction of a diketone with hydrazine under acidic conditions.
Synthesis of the Pyridazinone Moiety: The next step involves the formation of the 6-oxopyridazin-1(6H)-yl group. This can be synthesized by reacting a suitable hydrazine derivative with a dicarbonyl compound.
Coupling Reactions: The pyrazole and pyridazinone intermediates are then coupled through a series of reactions involving alkylation and acylation to form the desired compound
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, particularly at the pyrazole and pyridazinone rings.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetic acid, while reduction could produce N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydroxypyridazin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Biological Research: It may be used as a probe to study biological pathways involving pyrazole and pyridazinone derivatives.
Industrial Applications: The compound could serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The exact mechanism of action for N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide would depend on its specific application. Generally, compounds with similar structures interact with enzymes or receptors in biological systems, modulating their activity. The pyrazole and pyridazinone rings are known to interact with various molecular targets, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-hydroxyphenyl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-chlorophenyl)acetamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide may confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence its biological activity and pharmacokinetic profile.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-2-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-14-12-15(2)25(22-14)18-8-9-20(27)24(23-18)11-10-21-19(26)13-16-6-4-5-7-17(16)28-3/h4-9,12H,10-11,13H2,1-3H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AICMOXRMUSXVAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)CC3=CC=CC=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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